Ac-calpastatine (184-210)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ac-calpastatin (184-210)” is a selective calpain inhibitor. It strongly inhibits calpain I and II but does not inhibit papain, trypsin, and cathepsin L . It increases the secretion of amyloid β-protein (A β) 42, A β 40, and A β 42 ratio .

Synthesis Analysis

“Ac-calpastatin (184-210)” is a synthetic acetylated fragment that inhibits calpains I & II . It has been used as the endogenous calpain inhibitor to study its effects on myristoylated alanine-rich C kinase substrate (MARCKS) cleavage in mouse kidney cells . It has also been used as a calpain inhibitor to examine its effects on the formation of DNA-platinum adducts by cisplatin (CDDP) in neuronal cells .

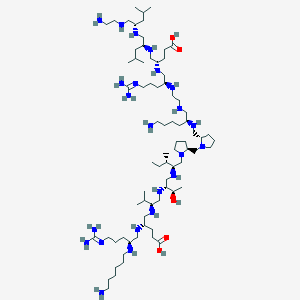

Molecular Structure Analysis

The molecular formula of “Ac-calpastatin (184-210)” is C75H160N23O5 . The sequence (3-letter) is Ac-Asp-Pro-Met-Ser-Ser-Thr-Tyr-Ile-Glu-Glu-Leu-Gly-Lys-Arg-Glu-Val-Thr-Ile-Pro-Pro-Lys-Tyr-Arg-Glu-Leu-Leu-Ala-NH2 .

Chemical Reactions Analysis

“Ac-calpastatin (184-210)” is a potent, selective, and reversible calpain inhibitor with Ki values of 0.2 nM and 6 μM for µ-calpain and cathepsin L, respectively .

Physical and Chemical Properties Analysis

The molecular weight of “Ac-calpastatin (184-210)” is 1464.2 g/mol . It has a topological polar surface area of 453 Ų .

Applications De Recherche Scientifique

Modulation des maladies neurodégénératives

Ac-calpastatine (184-210) est un puissant inhibiteur de la calpaïne, une protéase impliquée dans les maladies neurodégénératives. En inhibant la calpaïne, ce peptide peut potentiellement moduler la physiopathologie de maladies telles que la maladie d’Alzheimer et la maladie de Parkinson. Il a été démontré qu’il réduisait l’activation de la calpaïne et de la caspase dans des modèles de neurotoxicité, suggérant un rôle protecteur contre la mort cellulaire neuronale .

Biologie cellulaire et événements de fusion membranaire

En biologie cellulaire, Ac-calpastatine (184-210) joue un rôle crucial dans la régulation des événements de fusion membranaire. Il est impliqué dans l’exocytose des vésicules neurales et l’agrégation plaquettaire, qui sont des processus essentiels dans la communication cellulaire et la réponse immunitaire .

Recherche pharmacologique

Ce peptide sert d’outil précieux dans la recherche pharmacologique, en particulier dans le développement d’inhibiteurs de la calpaïne. Ses propriétés d’inhibition sélective en font un excellent candidat pour l’étude des effets de l’inhibition de la calpaïne sur divers processus cellulaires, y compris l’apoptose et le clivage des protéines .

Applications en biologie moléculaire

Ac-calpastatine (184-210) est utilisé en biologie moléculaire pour étudier les interactions protéiques et les voies de signalisation. Il a été utilisé pour étudier le clivage du substrat de la kinase C riche en alanine myristoylée (MARCKS) dans les cellules rénales et la formation d’adduits ADN-platine dans les cellules neuronales, fournissant des informations sur la régulation des protéines et les mécanismes de réparation de l’ADN .

Biotechnologie et ingénierie des protéines

En biotechnologie, ce peptide est utilisé en ingénierie des protéines pour comprendre les relations structure-fonction des protéases. Il aide à concevoir des inhibiteurs de protéases plus efficaces et plus spécifiques, qui peuvent être appliqués dans divers contextes industriels et médicaux .

Recherche clinique et développement thérapeutique

Ac-calpastatine (184-210) a des implications dans la recherche clinique, en particulier dans l’étude des maladies où l’activité des protéases est dysrégulée. Il est étudié comme agent thérapeutique pour inhiber la calpaïne dans des maladies telles que la sclérose en plaques, où les enzymes protéolytiques jouent un rôle dans la pathogenèse .

Mécanisme D'action

Biochemical Pathways

The inhibition of calpains by Ac-Calpastatin (184-210) affects various biochemical pathways. Calpains are involved in the regulation of cell motility, cell cycle progression, and apoptosis . By inhibiting these enzymes, Ac-Calpastatin (184-210) can potentially influence these pathways and their downstream effects.

Pharmacokinetics

It’s known that the compound is soluble in water at a concentration of 1 mg/ml , which could influence its absorption and distribution in the body

Result of Action

The inhibition of calpains by Ac-Calpastatin (184-210) can lead to various molecular and cellular effects. For instance, it has been suggested that the inhibition of calpain can induce an increase in secreted amyloid β-protein 1-42 . This could potentially have implications in the context of neurodegenerative diseases like Alzheimer’s disease.

Action Environment

The action of Ac-Calpastatin (184-210) is influenced by environmental factors such as the concentration of calcium ions, as calpains require micromolar and millimolar calcium concentrations for their activation . Furthermore, the stability of Ac-Calpastatin (184-210) could be affected by factors such as temperature, as it is recommended to be stored at -20°C .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Acetyl-Calpastatin (184-210) plays a significant role in biochemical reactions by inhibiting calpains, a family of calcium-dependent cysteine proteases . It interacts with µ-calpain and cathepsin L, with Ki values of 0.2 nM and 6 μM respectively .

Cellular Effects

The effects of Acetyl-Calpastatin (184-210) on cells are primarily through its inhibition of calpains. By inhibiting these enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Acetyl-Calpastatin (184-210) exerts its effects by binding to calpains and inhibiting their protease activity . This inhibition can lead to changes in gene expression and cellular processes .

Temporal Effects in Laboratory Settings

It is known that it is a stable compound that can exert long-term effects on cellular function through its inhibition of calpains .

Metabolic Pathways

Acetyl-Calpastatin (184-210) is involved in the calpain metabolic pathway. It interacts with calpain enzymes, leading to changes in metabolic flux or metabolite levels .

Propriétés

InChI |

InChI=1S/C75H160N23O5/c1-10-58(8)71(96-52-70(59(9)99)95-51-69(57(6)7)94-48-64(27-29-73(102)103)90-45-61(22-17-34-87-74(79)80)85-33-16-12-11-14-30-76)54-98-40-20-25-68(98)53-97-39-19-24-67(97)50-93-60(21-13-15-31-77)43-84-37-38-86-62(23-18-35-88-75(81)82)46-89-63(26-28-72(100)101)47-91-66(42-56(4)5)49-92-65(41-55(2)3)44-83-36-32-78/h16,36-37,55-71,83-86,89-96,99H,10-15,17-35,38-54,76-78H2,1-9H3,(H,100,101)(H,102,103)(H4,79,80,87)(H4,81,82,88)/t58-,59+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69+,70+,71+/m0/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFHGYXNXOVYIE-DMJQNVSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CN1CCCC1CN2CCCC2CNC(CCCCN)CN[CH]CNC(CCCN=C(N)N)CNC(CCC(=O)O)CNC(CC(C)C)CNC(CC(C)C)CN[CH]CN)NCC(C(C)O)NCC(C(C)C)NCC(CCC(=O)O)NCC(CCCN=C(N)N)NC[CH]CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CN1CCC[C@H]1CN2CCC[C@H]2CN[C@@H](CCCCN)CN[CH]CN[C@@H](CCCN=C(N)N)CN[C@@H](CCC(=O)O)CN[C@@H](CC(C)C)CN[C@@H](CC(C)C)CN[CH]CN)NC[C@H]([C@@H](C)O)NC[C@H](C(C)C)NC[C@H](CCC(=O)O)NC[C@H](CCCN=C(N)N)NC[CH]CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H160N23O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1464.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoate](/img/structure/B593149.png)